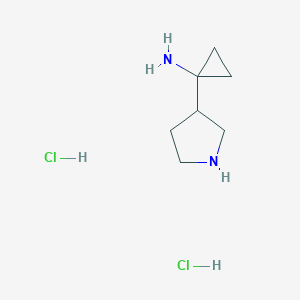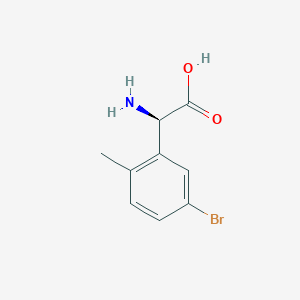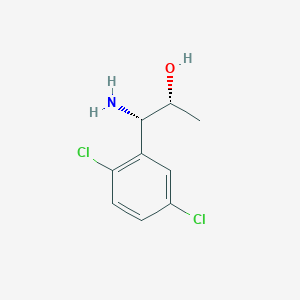![molecular formula C10H11ClF3NO B15236749 (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique structure with an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring, making it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethyl)benzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with (S)-(-)-1-amino-2-propanol under controlled conditions, often using a suitable solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the aromatic ring or the amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.
3-Chloro-4-(trifluoromethyl)benzylamine: A structurally related compound with a similar aromatic ring but different functional groups.
Uniqueness
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H11ClF3NO |
|---|---|
Peso molecular |
253.65 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
Clave InChI |
NTQNPJYDNPLNMR-SSDLBLMSSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)Cl)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)


![5'-(Methylthio)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B15236712.png)



![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)

